PHPS1 is classified as a small molecule inhibitor with the chemical structure of phenylhydrazonopyrazolone sulfonate. It has been cataloged under CAS number 314291-83-3 and is available commercially from suppliers like Sigma-Aldrich . The compound plays a critical role in modulating protein tyrosine phosphorylation, which is essential for various signaling pathways involved in cell growth and differentiation .
The synthesis of PHPS1 involves multiple steps that typically include the formation of the sulfonate group attached to a phenylhydrazone structure. The precise synthetic route has not been extensively detailed in available literature, but it generally follows standard organic synthesis techniques for constructing complex heterocycles.
The synthesis may involve reactions such as nucleophilic substitutions or coupling reactions to introduce the sulfonate moiety. The compound's ability to penetrate cell membranes suggests that it possesses suitable lipophilicity and molecular weight, facilitating its cellular uptake .
PHPS1 features a unique molecular structure characterized by its phenylhydrazonopyrazolone backbone with a sulfonate group. This structural configuration is critical for its interaction with the active site of Shp2.
The binding model indicates that PHPS1 forms multiple hydrogen bonds with key residues within the Shp2 catalytic cleft, specifically interacting with Asn-281 and Arg-362, which are crucial for inhibitor specificity . The dissociation constant () for PHPS1's inhibition of Shp2 has been reported at approximately 0.73 μM, indicating strong binding affinity .
PHPS1 primarily acts through competitive inhibition of Shp2. Its mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Kinetic studies using recombinant Shp2 have shown that increasing concentrations of PHPS1 lead to an increase in Michaelis constant (), while maximum velocity () remains largely unchanged, suggesting a competitive inhibition profile . This behavior aligns with classical enzyme kinetics where the inhibitor competes with the substrate for binding to the active site.
The mechanism by which PHPS1 inhibits Shp2 involves direct interaction with the enzyme's active site, leading to altered catalytic activity. By binding to specific residues within this site, PHPS1 effectively disrupts normal enzymatic function.
The inhibition results in increased tyrosine phosphorylation levels of downstream signaling molecules such as Gab1, which is critical in various signaling pathways associated with cancer progression . This effect highlights PHPS1's potential utility in therapeutic contexts where Shp2 activity is aberrant.
PHPS1 is characterized by its solubility in various organic solvents and its ability to penetrate biological membranes. Its molecular weight and structural features contribute to its favorable pharmacokinetic properties.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under certain circumstances. Its specific interactions with Shp2 suggest that it possesses a well-defined binding affinity and selectivity profile.
PHPS1 has significant potential in cancer research due to its specificity for Shp2. It can be utilized to study the role of protein tyrosine phosphatases in cellular signaling pathways and their implications in oncogenesis. Furthermore, it serves as a valuable tool for exploring therapeutic strategies aimed at modulating Shp2 activity in various malignancies .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2